![molecular formula C19H16BrClN2OS B2699805 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione CAS No. 1212148-14-5](/img/structure/B2699805.png)
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione is a useful research compound. Its molecular formula is C19H16BrClN2OS and its molecular weight is 435.76. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Properties
The compound’s structural features suggest potential anticonvulsant activity. Researchers could explore its effects on neuronal excitability, ion channels, and neurotransmitter systems. Investigating its ability to modulate GABAergic transmission or voltage-gated sodium channels may provide insights into its anticonvulsant mechanisms .
Anxiolytic and Sedative Effects
Given its benzodiazepine-like structure, this compound might exhibit anxiolytic (anti-anxiety) and sedative properties. Researchers could assess its impact on GABA receptors and its ability to reduce anxiety-related behaviors in animal models. Understanding its binding affinity to specific receptor subtypes would be valuable .
Neuroprotective Potential
The compound’s unique fused ring system could contribute to neuroprotective effects. Studies could investigate its ability to prevent oxidative stress, reduce neuroinflammation, or enhance neuronal survival. Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) could be used to evaluate its neuroprotective properties .
Synthetic Methodology and Medicinal Chemistry
Researchers could explore efficient synthetic routes to prepare this compound. Investigating its stability, solubility, and pharmacokinetic properties would be crucial for drug development. Medicinal chemists could optimize its structure to enhance bioavailability and reduce potential side effects .
Biochemical and Pharmacological Profiling
Detailed biochemical and pharmacological studies are essential. Researchers could assess its binding affinity to various receptors (e.g., GABA-A, serotonin, dopamine) using radioligand binding assays. Functional assays could reveal its effects on ion channels, second messengers, and signal transduction pathways .
Toxicology and Safety Assessment
Before clinical trials, toxicological evaluations are necessary. Researchers should investigate acute and chronic toxicity, genotoxicity, and potential adverse effects. Animal studies can provide insights into safe dosage ranges and any organ-specific toxicity .
Exploration of Derivatives and Analogues
Researchers could synthesize derivatives or analogues based on this compound’s scaffold. By modifying specific functional groups, they can explore structure-activity relationships (SAR). These studies may lead to more potent and selective compounds for therapeutic applications .
Pharmacokinetics and Metabolism
Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial. Pharmacokinetic studies in animals or cell-based models can inform dosing regimens and predict human exposure levels .
Propriétés
IUPAC Name |
6-bromo-14-(3-chlorophenyl)-2-oxa-14,16-diazatetracyclo[7.4.3.01,10.03,8]hexadeca-3(8),4,6-triene-15-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-11-6-7-16-14(9-11)17-15-5-2-8-19(15,24-16)23(18(25)22-17)13-4-1-3-12(21)10-13/h1,3-4,6-7,9-10,15,17H,2,5,8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPLZNHNPFDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C4=C(C=CC(=C4)Br)OC2(C1)N(C(=S)N3)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


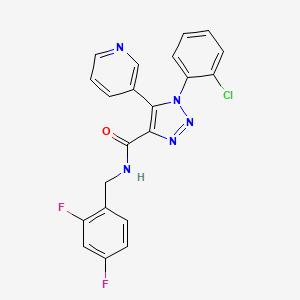
![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
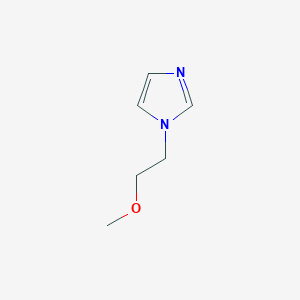
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
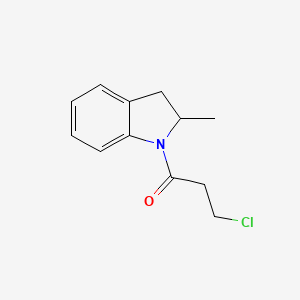
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
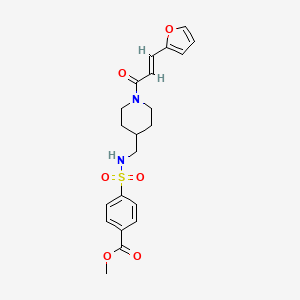
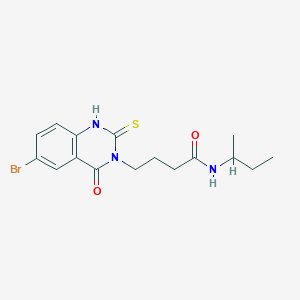
![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2699744.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)